molecular formula C42H68O12 B2604721 Saikosaponin E CAS No. 64340-44-9

Saikosaponin E

Cat. No. B2604721
CAS RN: 64340-44-9
M. Wt: 764.994
InChI Key: KQGDHYQRJRGMDG-SZFXZVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikosaponin E is a natural compound extracted from the roots of the medicinal plant Bupleurum falcatum. It belongs to a group of triterpenoid saponins that have been found to possess various biological activities. This compound has been extensively studied for its potential therapeutic applications in treating various diseases.

Scientific Research Applications

Transcriptome Analysis in Bupleurum chinense

  • Saikosaponins, including Saikosaponin E, are major bioactive constituents of Bupleurum chinense, a traditional Chinese medicinal plant. Transcriptome analysis using 454 pyrosequencing technology has helped identify novel genes involved in saikosaponin biosynthesis, providing insights into the metabolic and regulatory pathways of these compounds. This research aids in understanding the functional genomics of Bupleurum species and paves the way for further studies on saikosaponin metabolism (Sui et al., 2011).

Anti-Inflammatory Activity

  • This compound, along with other saikosaponins, exhibits significant anti-inflammatory activity. This effect is observed in various in vitro and in vivo studies, including suppression of inflammatory cytokines and inhibition of NF-κB signaling pathway activation in lipopolysaccharide (LPS)-induced cells and animal models (Lu et al., 2012).

Anticancer Properties

  • Saikosaponins, including this compound, have been researched for their potential anticancer properties. Studies have explored their roles in inhibiting cell proliferation, inducing apoptosis, and affecting various signaling pathways in cancer cells. This research highlights the potential of saikosaponins in developing new therapeutic strategies for cancer treatment (Xiao et al., 2022).

Neurological Effects

  • Research on saikosaponins has shown effects on neurological conditions. For example, they have been studied for their impact on epileptic seizures and memory deficits, suggesting potential therapeutic applications in neurology (Huang et al., 2004).

Immunomodulatory Effects

  • Saikosaponins, including this compound, demonstrate immunomodulatory effects. They have been studied for their influence on T cell activation and other immune responses, suggesting potential use in treating inflammatory and autoimmune diseases (Leung et al., 2005).

Pharmacological Effects Overview

  • Saikosaponins have a broad range of pharmacological effects, including anti-inflammatory, antitumor, antiviral, and hepatoprotective activities. Research into these compounds provides a comprehensive understanding of their therapeutic potential (Li et al., 2018).

SARS-CoV-2 Research

  • There is ongoing research evaluating the potency of different saikosaponins, including this compound, against SARS-CoV-2. Computational molecular docking simulations have been used to assess their effectiveness, offering insights into potential antiviral applications (Sinha et al., 2020).

Gene Expression and Biosynthesis

  • The biosynthetic pathway of saikosaponins in Bupleurum species, including the involvement of specific genes, has been a significant area of study. This research is crucial for understanding the production and regulation of these compounds at the molecular level (Lin et al., 2013).

Mechanism of Action

Target of Action

Saikosaponin E, a major biologically active triterpenoid, usually as glucosides, isolated from Traditional Chinese Medicines (TCM), has been found to have significant anti-Hepatitis B Virus (HBV) effects . The primary targets of this compound are the host and/or viral genes involved in HBV replication . In addition, this compound has been shown to interact with human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) .

Mode of Action

This compound exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This differs from the mechanism of action of nucleoside analogues . Molecular docking and molecular dynamics simulation studies revealed that this compound has good docking and molecular dynamics profiles when interacting with its targets .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This results in the inhibition of HBsAg and HBV RNA levels in vitro . The exact biochemical pathways and their downstream effects affected by this compound require further study.

Pharmacokinetics

The solubility of this compound, which is pivotal in dictating its pharmacokinetic profiles, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) processes within the body .

Result of Action

This compound markedly inhibits HBsAg and HBV RNA levels in vitro, indicating that this compound is a potent anti-HBV metabolite . The in vivo anti-HBV effects of this compound and its underlying mechanisms require further study .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multicomponent nature of TCM makes it difficult to select representative indicators for pharmacokinetic studies . Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . The exact environmental factors influencing the action of this compound require further study.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGDHYQRJRGMDG-CYMACDCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.